Antioxidant Potency of Bergenin vs. 11-O-Galloylbergenin in DPPH and Reducing Power Assays
In direct head-to-head comparisons, the natural derivative 11-O-galloylbergenin demonstrates markedly superior in vitro antioxidant activity compared to bergenin, which was found to be almost inactive [1]. This differentiation is quantified by EC50 values in the DPPH radical scavenging assay and reducing power assay. The addition of a galloyl moiety at the 11-O position is the key structural determinant for this enhanced activity [2].
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | Almost inactive (no quantifiable EC50 reported in this comparative study) |
| Comparator Or Baseline | 11-O-Galloylbergenin: EC50 = 7.45 ± 0.2 μg/mL |
| Quantified Difference | Bergenin is essentially inactive while the comparator shows potent activity. |
| Conditions | In vitro DPPH radical scavenging assay |
Why This Matters
This data clarifies that bergenin monohydrate is not a potent direct radical scavenger; its procurement value lies in other mechanisms or as a precursor for more active derivatives, preventing misapplication in direct antioxidant screens.
- [1] Uddin, G.; Sadat, A.; Siddiqui, B. S. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata. Trop. Biomed. 2014, 31 (1), 143–148. PMID: 24862054. View Source
- [2] Sadat, A.; Uddin, G.; Alam, M.; Ahmad, A.; Siddiqui, B. S. Structure activity relationship of bergenin, p-hydroxybenzoyl bergenin, 11-O-galloylbergenin as potent antioxidant and urease inhibitor isolated from Bergenia ligulata. Nat. Prod. Res. 2015, 29 (24), 2291–2294. DOI: 10.1080/14786419.2015.1004173. View Source
